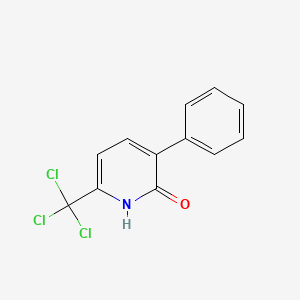
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine is a heterocyclic compound that contains a quinoxaline core substituted with an ethyl group at the nitrogen atom and a trifluoromethyl group at the third position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can then be further functionalized to introduce the ethyl group at the nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of highly reactive substrates and optimized reaction conditions, such as the choice of solvents and catalysts, can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学研究应用
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is utilized in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
- 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline
Uniqueness
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine is unique due to the presence of both an ethyl group at the nitrogen atom and a trifluoromethyl group at the third position. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications .
属性
CAS 编号 |
803725-51-1 |
|---|---|
分子式 |
C11H10F3N3 |
分子量 |
241.21 g/mol |
IUPAC 名称 |
N-ethyl-3-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C11H10F3N3/c1-2-15-10-9(11(12,13)14)16-7-5-3-4-6-8(7)17-10/h3-6H,2H2,1H3,(H,15,17) |
InChI 键 |
BOILJXIGBCIUMG-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC2=CC=CC=C2N=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


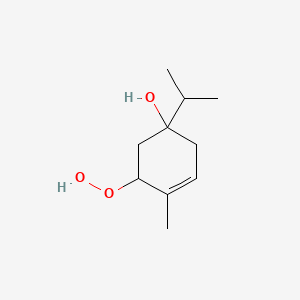
![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)
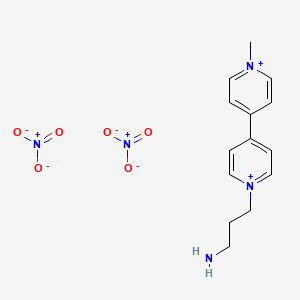
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
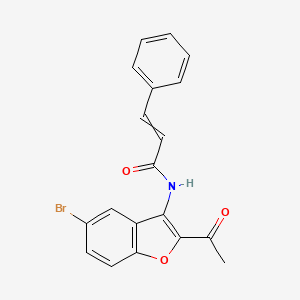
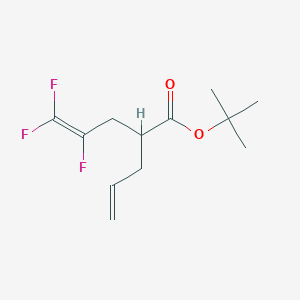

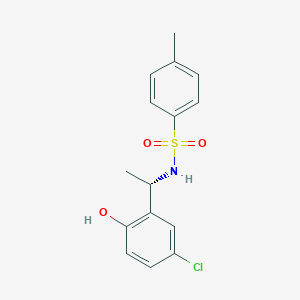
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
